![molecular formula C13H20Cl2N2 B359208 [(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine CAS No. 892565-55-8](/img/structure/B359208.png)

[(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

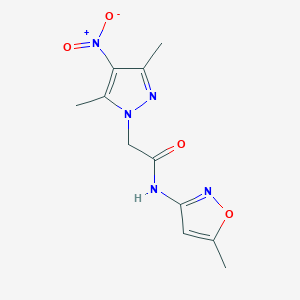

“[(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine” is an organic compound . It has a linear formula of Cl2C6H3CH2CH2NH2 . The compound is used as a building block in organic synthesis .

Synthesis Analysis

The compound can be synthesized by reacting 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N2 . This reaction results in the formation of 3,4-Dichlorophenethylamine .

Molecular Structure Analysis

The molecular structure of the compound is represented by the SMILES string NCCc1ccc(Cl)c(Cl)c1 . The InChI key for the compound is MQPUAVYKVIHUJP-UHFFFAOYSA-N .

Chemical Reactions Analysis

The compound may be used to synthesize N-(3′,4′-dichlorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol and 2-[2-(3,4-dichlorophenyl)ethylamino]-1-pyridin-3-ylethanol .

Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.567 (lit.) . It has a boiling point of 280 °C (lit.) and a density of 1.268 g/mL at 25 °C (lit.) .

Mechanism of Action

DMBA acts as a dopamine and norepinephrine reuptake inhibitor, which means it increases the levels of these neurotransmitters in the brain. It also acts as a monoamine oxidase inhibitor, which means it inhibits the breakdown of dopamine and norepinephrine. These actions result in increased levels of these neurotransmitters in the brain, which can lead to improved mood, cognition, and memory.

Biochemical and Physiological Effects:

DMBA has been shown to have significant effects on the central nervous system. It has been shown to improve cognitive function, memory, and mood in animal models. DMBA has also been shown to have potential applications in the treatment of various neurological disorders such as depression, anxiety, and attention deficit hyperactivity disorder.

Advantages and Limitations for Lab Experiments

One advantage of using DMBA in scientific research is its well-established pharmacological properties. It has been extensively studied and its effects on the central nervous system are well understood. Another advantage is its relatively low cost compared to other compounds used in scientific research. However, one limitation is its potential for abuse due to its amphetamine-like properties. Another limitation is its potential for toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DMBA. One direction is to study its potential applications in the treatment of various neurological disorders such as depression, anxiety, and attention deficit hyperactivity disorder. Another direction is to study its potential for abuse and toxicity and to develop safer compounds with similar pharmacological properties. Additionally, further research is needed to fully understand the mechanisms of action of DMBA and its effects on the central nervous system.

Synthesis Methods

DMBA is synthesized by the reaction of 3,4-dichlorobenzyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as ethyl acetate and results in the formation of DMBA as a white crystalline solid. The purity of the compound can be determined by various analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

DMBA has been extensively studied for its pharmacological properties and has potential applications in the treatment of various neurological disorders. It has been shown to have significant effects on the central nervous system and has been used in scientific research to study the mechanisms of action of various drugs and neurotransmitters. DMBA has been used in animal models to study the effects of drugs on behavior, cognition, and memory.

Safety and Hazards

The compound is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is hazardous to the respiratory system . The compound has a flash point of 230.0 °F (110 °C) in a closed cup . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling the compound .

properties

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]-N',N'-diethylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20Cl2N2/c1-3-17(4-2)8-7-16-10-11-5-6-12(14)13(15)9-11/h5-6,9,16H,3-4,7-8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLSWOKOLBTIRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNCC1=CC(=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-ethoxy-6-(11-methyl-3-oxo-8-thia-4,6-diaza-11-azoniatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenolate](/img/structure/B359129.png)

![2-Methoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 2-chlorobenzoate](/img/structure/B359133.png)

![Methyl 4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B359134.png)

![2-[5-(3-chloro-4-methylphenyl)-2-furyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359135.png)

![7-Methyl-2-(2-methylphenyl)-1,2,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B359139.png)

![7-methyl-2-(2-phenylvinyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359140.png)

![7-Methyl-2-(4-methylphenyl)-1,2,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B359142.png)

![2-(6-chloro-1,3-benzodioxol-5-yl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359143.png)

![({4-[4-(Pyrrolidinylsulfonyl)phenoxy]phenyl}sulfonyl)pyrrolidine](/img/structure/B359146.png)

![2-{4-nitrophenyl}-5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B359152.png)